1-(6-Bromo-1H-indazol-3-YL)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(6-Bromo-1H-indazol-3-YL)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated indazole ring, a hydroxy-phenylethyl group, and a pyrrolidine carboxamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1H-indazol-3-YL)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination of Indazole: The indazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group is introduced through a Grignard reaction or a similar organometallic reaction.
Pyrrolidine Carboxamide Formation: The final step involves the formation of the pyrrolidine carboxamide moiety through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-1H-indazol-3-YL)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or DMP.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LAH (Lithium aluminum hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted indazole derivatives
Scientific Research Applications
1-(6-Bromo-1H-indazol-3-YL)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1H-indazol-3-YL)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The brominated indazole ring can interact with enzyme active sites, potentially inhibiting their activity. The hydroxy-phenylethyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrrolidine carboxamide moiety can further stabilize the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromo-1H-indazol-3-yl)ethanone: A simpler analog with a similar indazole core but lacking the hydroxy-phenylethyl and pyrrolidine carboxamide groups.
1-(6-Bromo-1H-indazol-3-yl)-2-phenylethanone: Another analog with a phenylethyl group but without the pyrrolidine carboxamide moiety.
Uniqueness
1-(6-Bromo-1H-indazol-3-YL)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C20H19BrN4O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19BrN4O3/c21-14-6-7-15-16(9-14)23-24-19(15)25-10-13(8-18(25)27)20(28)22-17(11-26)12-4-2-1-3-5-12/h1-7,9,13,17,26H,8,10-11H2,(H,22,28)(H,23,24)/t13?,17-/m1/s1 |
InChI Key |
FTOCKSWYRGPOOT-LRHAYUFXSA-N |
Isomeric SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)N[C@H](CO)C4=CC=CC=C4 |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NC(CO)C4=CC=CC=C4 |
Origin of Product |
United States |
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